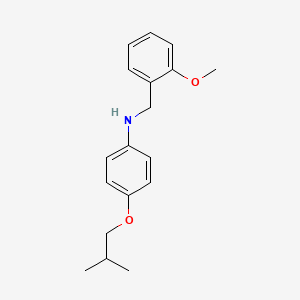

4-Isobutoxy-N-(2-methoxybenzyl)aniline

Description

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-4-(2-methylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-14(2)13-21-17-10-8-16(9-11-17)19-12-15-6-4-5-7-18(15)20-3/h4-11,14,19H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVZIHCZGQCULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)NCC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of the N-(2-methoxybenzyl)amine Intermediate

The initial step involves forming the benzylamine derivative, which can be achieved through reductive amination of 2-methoxybenzaldehyde with ammonia or primary amines.

- Reagents: 2-methoxybenzaldehyde, ammonia or primary amines

- Catalyst: Sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4)

- Solvent: Methanol or ethanol

- Temperature: Room temperature to 50°C

- Purification: Recrystallization or chromatography

2-methoxybenzaldehyde + NH3 → N-(2-methoxybenzyl)amine

Step 2: N-alkylation with 4-isobutoxyphenyl derivative

The amino group of the intermediate is then alkylated with a 4-isobutoxyphenyl halide or related electrophile, typically via nucleophilic substitution.

- Reagents: 4-isobutoxyphenyl halide (e.g., 4-isobutoxyphenyl chloride)

- Catalyst: Base such as potassium carbonate (K2CO3)

- Solvent: Acetone or dimethylformamide (DMF)

- Temperature: Reflux (~80-100°C)

- Duration: Several hours

- Purification: Column chromatography

Step 3: Final Purification and Characterization

The crude product is purified through silica gel chromatography, with solvent systems optimized (e.g., hexanes/ethyl acetate). Characterization includes NMR, HRMS, and IR spectroscopy to confirm structure and purity.

Alternative Route: Friedel-Crafts Alkylation

An alternative synthesis employs Friedel-Crafts alkylation to introduce the isobutoxy group onto a benzene ring, followed by amination.

Step 1: Isobutoxy substitution

- Reagents: Isobutyl alcohol and a Lewis acid catalyst such as aluminum chloride (AlCl3)

- Conditions: Reflux in an inert solvent like dichloromethane

- Outcome: Formation of 4-isobutoxybenzene

Step 2: Nucleophilic aromatic substitution

- The aromatic compound undergoes nitration, halogenation, or other substitution reactions to introduce functional groups, followed by reduction to amines.

Step 3: Coupling with 2-methoxybenzylamine

- Using reductive amination or nucleophilic substitution to attach the benzylamine moiety.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Purification | Remarks |

|---|---|---|---|---|---|

| Reductive Amination | 2-methoxybenzaldehyde, NH3, NaBH3CN | Methanol | RT to 50°C | Recrystallization, chromatography | Efficient for benzylamine formation |

| N-alkylation | 4-isobutoxyphenyl halide, K2CO3 | Acetone/DMF | Reflux (~80-100°C) | Column chromatography | Selective N-alkylation |

| Friedel-Crafts | Isobutyl alcohol, AlCl3 | Dichloromethane | Reflux | Chromatography | Suitable for aromatic substitution |

Research Findings and Notes

Reaction Optimization: Studies indicate that temperature control and choice of solvent significantly influence yield and purity. For example, microwave-assisted synthesis at 100°C can reduce reaction times and improve yields (as per chemical literature on similar aniline derivatives).

Purification Techniques: Recrystallization from ethanol or chromatography with hexanes/ethyl acetate mixtures are standard, with purity confirmed via NMR and HRMS.

Scalability: Industrial synthesis may involve continuous flow reactors, especially for the alkylation and amination steps, to enhance safety, efficiency, and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Isobutoxy-N-(2-methoxybenzyl)aniline undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

4-Isobutoxy-N-(2-methoxybenzyl)aniline is primarily explored for its potential as a therapeutic agent. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies have indicated that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. Researchers have observed significant reductions in cell viability when treated with this compound, suggesting its potential as a lead compound for new cancer therapies.

- Enzyme Inhibition : This compound has shown promise in inhibiting specific enzymes, which could be beneficial in treating diseases where enzyme dysregulation is a factor. For instance, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission.

2. Biochemical Research

In biochemical studies, this compound serves as a reagent for investigating protein interactions and modifications. Its ability to modulate enzyme activity makes it valuable for studying metabolic pathways and cellular functions.

The biological activities of this compound can be summarized as follows:

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against certain Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits acetylcholinesterase activity | |

| Cell Proliferation | Reduces proliferation rate in cancer cell lines |

Case Studies

Case Study 1: Anticancer Properties

A notable study evaluated the effects of this compound on human cancer cell lines. Researchers treated the cells with varying concentrations of the compound and observed significant reductions in cell viability compared to control groups. This study highlighted the compound's potential as a lead for developing new anti-cancer agents.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit acetylcholinesterase. The research demonstrated that this compound effectively reduced enzyme activity in vitro, suggesting its potential application in treating neurodegenerative disorders where acetylcholine levels are critical.

Mechanism of Action

The mechanism of action of 4-Isobutoxy-N-(2-methoxybenzyl)aniline involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Structural Features

The substituents on the aniline ring and the N-benzyl group significantly influence physicochemical properties. Below is a structural comparison with key analogs:

Key Observations :

- Ortho-methoxy on the benzyl group may induce torsional strain, unlike para-substituted analogs (e.g., 4-Methoxy-N-(4-methoxybenzyl)aniline), which exhibit planar symmetry .

- Nitro groups (e.g., in N-Benzyl-4-methoxy-2-nitroaniline) increase molecular polarity and reactivity toward reduction or nucleophilic substitution compared to alkoxy substituents .

Comparison :

- The target compound’s synthesis likely involves reductive amination or palladium-catalyzed coupling, similar to and . However, the bulky isobutoxy group may necessitate optimized catalysts or longer reaction times.

Physicochemical Properties

Crystallographic and spectroscopic data highlight substituent effects:

Crystallographic Data (4-Methoxy-N-(2-nitrobenzylidene)aniline) :

- Crystal System : Orthorhombic (P2₁2₁2₁)

- Unit Cell : a = 4.001 Å, b = 7.841 Å, c = 40.447 Å

- Volume : 1268.9 ų

- Stability : The imine linkage and nitro group contribute to a rigid lattice but may reduce thermal stability compared to alkyl-substituted analogs.

Molecular Weight and Solubility:

- This compound (MW ~285.38) is heavier than methoxy-substituted analogs, likely reducing solubility in polar solvents.

- N-Benzyl-4-methoxy-2-nitroaniline (MW 257.27) exhibits higher polarity due to the nitro group, enhancing solubility in aprotic solvents .

Biological Activity

4-Isobutoxy-N-(2-methoxybenzyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of an isobutoxy group and a methoxy-substituted benzyl moiety. Its structural formula can be represented as follows:

This compound exhibits properties that may influence its interaction with biological targets, including solubility and lipophilicity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related aniline derivatives have shown that modifications at the benzyl position can enhance antitumor efficacy. A study demonstrated that specific substitutions led to improved activity against various cancer cell lines, suggesting a structure-activity relationship (SAR) where the 4-position modifications were particularly effective in enhancing biological activity .

Table 1: Summary of Anticancer Activity in Related Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| 4-Methoxy-N-benzyl aniline | 12 | MCF-7 |

| N-(4-Fluorobenzyl)-2-acetamido-3-methoxypropionamide | 8 | A549 |

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors that regulate cellular processes. Similar compounds have been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as those mediated by kinases. The presence of the methoxy group may enhance binding affinity to these targets due to increased hydrophobic interactions .

Case Studies

- Antitumor Efficacy Study : A study conducted on a series of substituted anilines, including derivatives of this compound, evaluated their effects on tumor cell lines. The results indicated that compounds with alkoxy substitutions showed varied levels of cytotoxicity, with some achieving IC50 values lower than those of established chemotherapeutics .

- Neuroprotective Effects : Another investigation explored the neuroprotective potential of related compounds in models of neurodegeneration. Compounds were assessed for their ability to mitigate oxidative stress-induced neuronal damage, with promising results indicating that modifications at the benzyl position could confer protective effects against apoptosis in neuronal cells .

Discussion

The biological activity of this compound is supported by various studies highlighting its potential as an anticancer and neuroprotective agent. The structure-activity relationship suggests that specific substitutions can significantly enhance its efficacy.

Q & A

Q. What are the optimal synthetic routes and purification methods for 4-Isobutoxy-N-(2-methoxybenzyl)aniline?

- Methodological Answer : The compound can be synthesized via imine condensation–isoaromatization, as described in analogous N-substituted aniline syntheses . Key steps include:

- Using (E)-2-arylidene-3-cyclohexenones and primary amines under controlled pressure.

- Purification via silica gel column chromatography (hexanes/EtOAC gradients) to isolate the product and remove byproducts like 2-benzylphenol derivatives .

- Monitoring reaction progress with TLC and optimizing substituent positions (e.g., meta-nitro or para-cyano groups) to minimize side reactions .

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Compare H and C NMR data with structurally similar compounds (e.g., 4-Methoxy-N-(4-methoxybenzyl)aniline, CHNO) to validate substituent positions and integration ratios .

- Mass Spectrometry : Use HRMS (EI) to confirm molecular ion peaks (e.g., [M] for CHBrNO at m/z 291.0253) .

- Cross-validate with databases like NIST Chemistry WebBook for spectral consistency .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (e.g., Oxford Diffraction Xcalibur Sapphire3) provides bond lengths, angles, and torsion angles critical for confirming molecular geometry .

- For example, in related compounds (e.g., 4-Methoxy-N-(4-nitrobenzyl)aniline), key parameters include:

- C–O bond lengths : ~1.36–1.42 Å.

- Dihedral angles : Between aromatic rings (e.g., 122.31° for interplanar angles) .

- Refinement software (e.g., SHELX) can model thermal displacement parameters to assess dynamic disorder .

Q. How should researchers address discrepancies in spectral data during characterization?

- Methodological Answer :

- Contradiction Analysis : Compare experimental NMR shifts with computational predictions (DFT/B3LYP) for electronic environment validation .

- Isotopic Labeling : Use deuterated reagents (e.g., 4-Methoxybenzaldehyde-α-d1, 98 atom% D) to distinguish overlapping proton signals in H NMR .

- Reproducibility : Repeat synthesis under inert atmospheres to rule out oxidation artifacts, especially for amine intermediates .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Reaction Optimization : Adjust stoichiometry (e.g., 1:2 amine:enone ratio) and temperature (e.g., 80°C in toluene) to favor isoaromatization over competing pathways .

- Byproduct Identification : Use LC-MS to detect side products (e.g., 2-benzylphenols) and modify substituent electronics (e.g., electron-withdrawing groups reduce phenol formation) .

Data-Driven Research Questions

Q. What safety protocols are critical when handling intermediates in the synthesis of this compound?

- Methodological Answer :

- Hazard Mitigation : Refer to SDS for nitro- or bromo-substituted precursors (e.g., N-(2-bromo-4-methoxybenzyl)aniline) requiring PPE (gloves, fume hoods) .

- First Aid : Immediate rinsing with water for skin/eye exposure and artificial respiration for inhalation .

Q. How can computational modeling aid in predicting the reactivity of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.